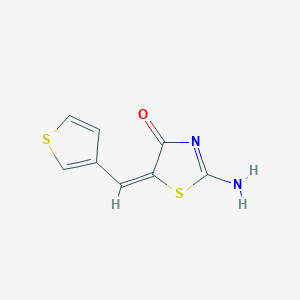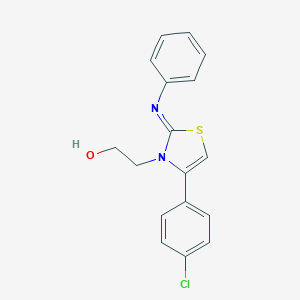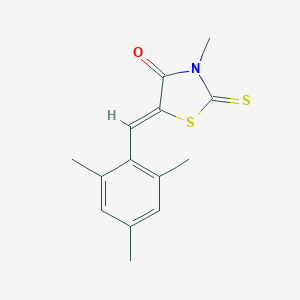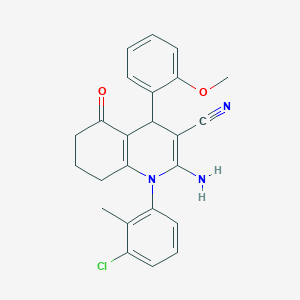![molecular formula C26H24F2N2O3S B394246 (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394246.png)
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Substitution: The presence of methoxy and fluoro groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or water radical cations for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted thiazole derivatives.
Applications De Recherche Scientifique
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share structural similarities with (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE and are used in the synthesis of various heterocyclic compounds.
3,4-Methylenedioxymethamphetamine (MDMA):
Uniqueness
This compound is unique due to its combination of methoxy, fluoro, and thiazole groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H24F2N2O3S |
|---|---|
Poids moléculaire |
482.5g/mol |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-fluoro-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H24F2N2O3S/c1-31-23-11-5-18(15-21(23)28)22-16-34-26(29-20-8-6-19(27)7-9-20)30(22)13-12-17-4-10-24(32-2)25(14-17)33-3/h4-11,14-16H,12-13H2,1-3H3 |
Clé InChI |
LGDBWWSWFCRLQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B394164.png)
![4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394166.png)

![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B394168.png)


![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)


![4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394182.png)
![2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
![5-[(3,4-Dimethylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione](/img/structure/B394186.png)
![3-(4-ethylphenyl)-2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B394187.png)
